1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)-
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Overview
Description
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- is a chlorinated derivative of butadiene. This compound is characterized by its high chlorine content, which imparts unique chemical properties and reactivity. It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- typically involves the chlorination of butadiene derivatives. The process requires controlled conditions to ensure selective chlorination at the desired positions. Common reagents include chlorine gas and catalysts such as iron chloride or aluminum chloride. The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. Safety measures are crucial due to the toxic nature of chlorine gas and the potential hazards associated with chlorinated hydrocarbons.
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated butadiene derivatives.
Substitution: Hydroxylated or aminated butadiene derivatives.
Scientific Research Applications
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those requiring chlorinated intermediates.
Industry: Utilized in the production of polymers and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new bonds and the release of chlorine atoms.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another highly chlorinated butadiene derivative with similar reactivity but different substitution patterns.
1,1,3,4,4-Pentachloro-1,3-butadiene: A compound with a similar chlorine content but different positional isomerism.
Uniqueness
1,3-Butadiene, 1,1,2,4,4-pentachloro-3-(trichloromethyl)- is unique due to its specific chlorination pattern, which imparts distinct reactivity and stability compared to other chlorinated butadiene derivatives. This uniqueness makes it valuable in specific industrial and research applications where such properties are desired.
Properties
CAS No. |
79750-23-5 |
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Molecular Formula |
C5Cl8 |
Molecular Weight |
343.7 g/mol |
IUPAC Name |
1,1,2,4,4-pentachloro-3-(trichloromethyl)buta-1,3-diene |
InChI |
InChI=1S/C5Cl8/c6-2(4(9)10)1(3(7)8)5(11,12)13 |
InChI Key |
ZXPHFDJWKHQZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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